molecular formula C9H11FO3 B14023579 (2-Fluoro-3,6-dimethoxyphenyl)methanol

(2-Fluoro-3,6-dimethoxyphenyl)methanol

Cat. No.: B14023579
M. Wt: 186.18 g/mol
InChI Key: IGIQVRWBWNBNBZ-UHFFFAOYSA-N
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Description

(2-Fluoro-3,6-dimethoxyphenyl)methanol: is an organic compound with the molecular formula C9H11FO3 It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3,6-dimethoxyphenyl)methanol typically involves the introduction of the fluorine and methoxy groups onto a benzene ring, followed by the addition of a hydroxymethyl group. One common method involves the use of fluorobenzene as a starting material, which undergoes electrophilic aromatic substitution to introduce the methoxy groups. This is followed by a Grignard reaction to add the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Fluoro-3,6-dimethoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Nucleophiles like or can be employed.

Major Products:

    Oxidation: Formation of or .

    Reduction: Formation of .

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2-Fluoro-3,6-dimethoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: Research has explored its potential as a precursor for the synthesis of biologically active compounds. Its derivatives may exhibit antimicrobial , anti-inflammatory , or antitumor properties.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals , agrochemicals , and specialty chemicals .

Mechanism of Action

The mechanism by which (2-Fluoro-3,6-dimethoxyphenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors , altering their activity. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability , influencing its biological activity.

Comparison with Similar Compounds

  • (2-Fluoro-4,5-dimethoxyphenyl)methanol
  • (2,6-Difluoro-3,5-dimethoxyphenyl)methanol
  • (2,3-Dimethoxyphenyl)methanol

Uniqueness: (2-Fluoro-3,6-dimethoxyphenyl)methanol is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement can influence its chemical reactivity and biological activity , making it distinct from other similar compounds.

Properties

Molecular Formula

C9H11FO3

Molecular Weight

186.18 g/mol

IUPAC Name

(2-fluoro-3,6-dimethoxyphenyl)methanol

InChI

InChI=1S/C9H11FO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-4,11H,5H2,1-2H3

InChI Key

IGIQVRWBWNBNBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)F)CO

Origin of Product

United States

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